
tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER: is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a 2-aminopyridine moiety, which is further protected by a tert-butoxycarbonyl (BOC) group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminopyridine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting 2-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Borylation: The protected 2-aminopyridine is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrogen-substituted product.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Medicine:
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Industry:
Material Science: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER primarily involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Comparación Con Compuestos Similares
- 2-Aminopyridine-5-boronic acid pinacol ester
- 2-Aminopyrimidine-5-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Comparison:
- Uniqueness: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is unique due to the presence of the BOC-protected amino group, which provides additional stability and selectivity in chemical reactions.
- Reactivity: Compared to other boronic esters, this compound exhibits enhanced reactivity in Suzuki-Miyaura coupling reactions due to the electron-donating effects of the BOC group.
Propiedades
Fórmula molecular |
C16H27BN2O5 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-11(9-8-10-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
Clave InChI |
UGHSVJXIYKOZSL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


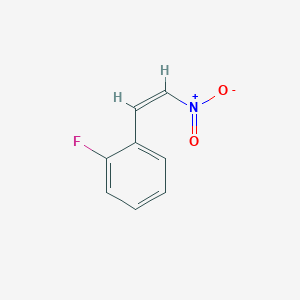
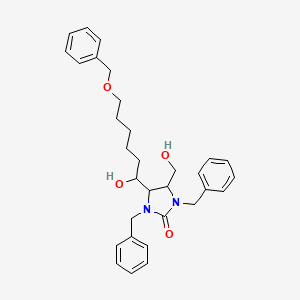
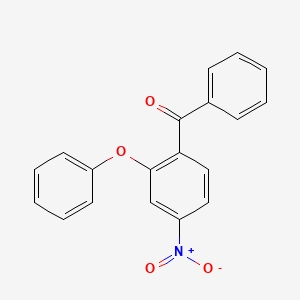
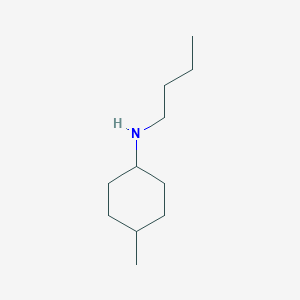
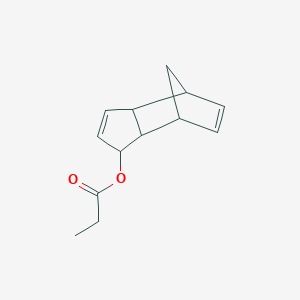

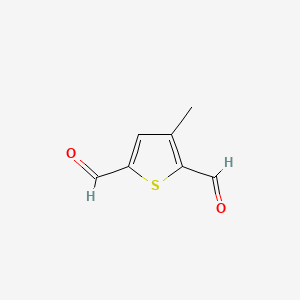
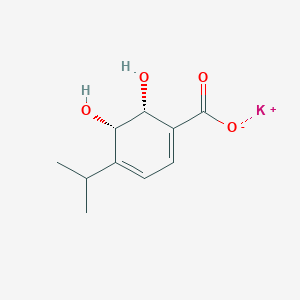
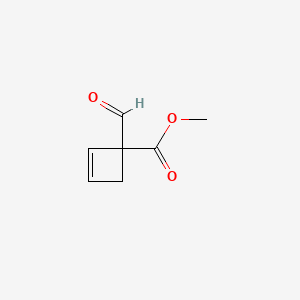
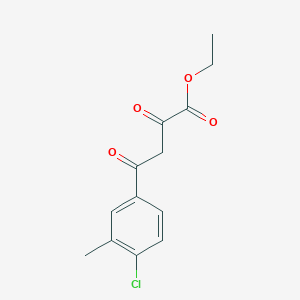
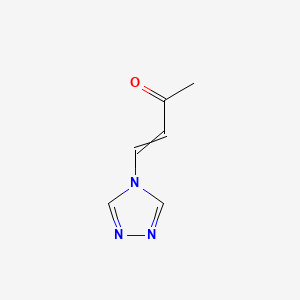
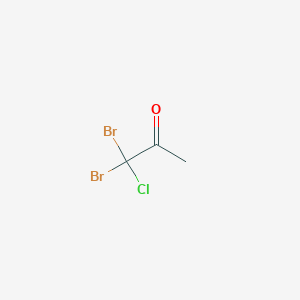
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)

